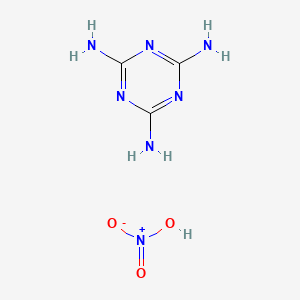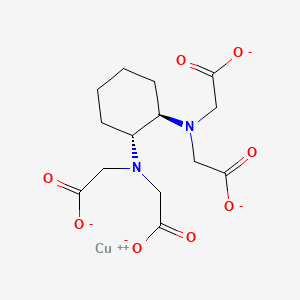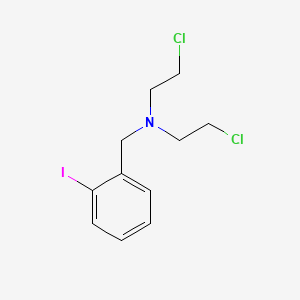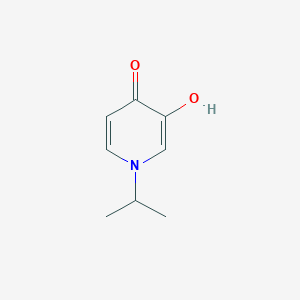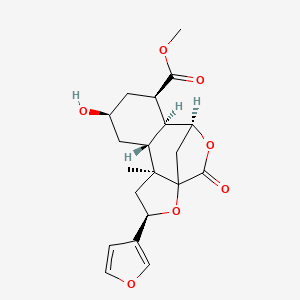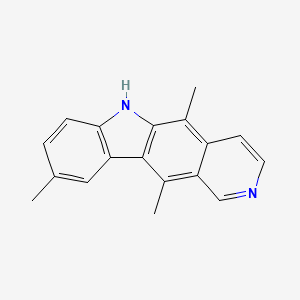
1,3,5-Triazine-2,4,6-triamine mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound with the molecular formula C₃H₆N₆·HNO₃. It is a derivative of melamine, which is a triazine-based compound. Melamine nitrate is known for its applications in various fields, including its use as a flame retardant and in the production of resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically involves dissolving melamine in water and then adding concentrated nitric acid slowly while maintaining the temperature below 10°C to prevent decomposition. The resulting solution is then evaporated to obtain melamine nitrate crystals.
Industrial Production Methods: Industrial production of 1,3,5-Triazine-2,4,6-triamine nitrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity of the product. The final product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form melamine and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides and melamine derivatives.
Reduction: Melamine and its reduced forms.
Substitution: Various substituted melamine compounds.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is widely used as a flame retardant in plastics, textiles, and other materials. It is also used in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and coatings.
Mechanism of Action
1,3,5-Triazine-2,4,6-triamine nitrate is unique compared to other similar compounds due to its specific properties and applications:
Melamine: While melamine itself is used in the production of resins and as a flame retardant, the nitrate derivative has enhanced flame-retardant properties.
Cyanuric Acid: Another triazine derivative, cyanuric acid, is used in swimming pool water treatment, but it does not have the same flame-retardant properties as melamine nitrate.
Guanamine: Guanamine derivatives are used in the production of resins, but they lack the flame-retardant properties of melamine nitrate.
Comparison with Similar Compounds
- Melamine (1,3,5-Triazine-2,4,6-triamine)
- Cyanuric Acid (1,3,5-Triazine-2,4,6-triol)
- Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine)
Properties
CAS No. |
15066-38-3 |
|---|---|
Molecular Formula |
C3H7N7O3 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
nitric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |
InChI Key |
CSGNMMLYYZTWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
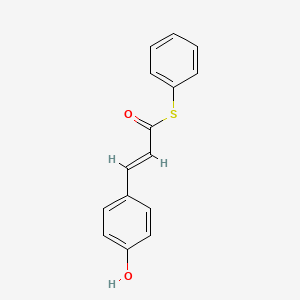
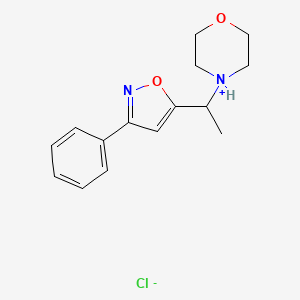
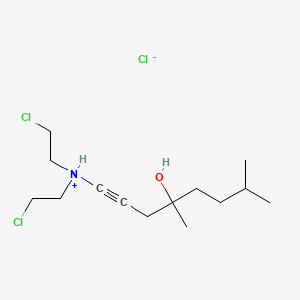
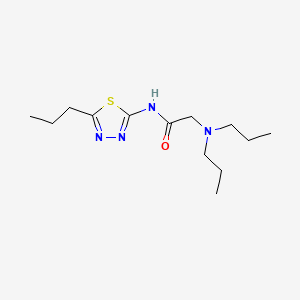


![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
